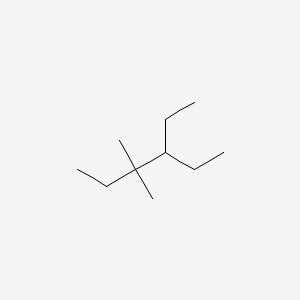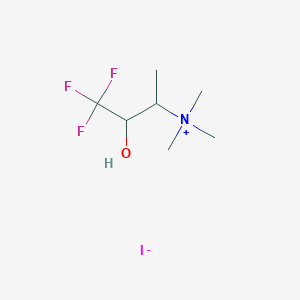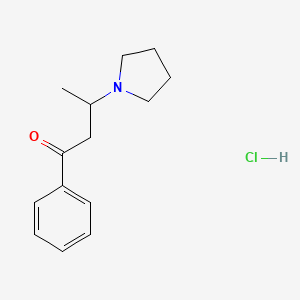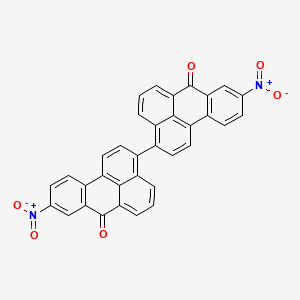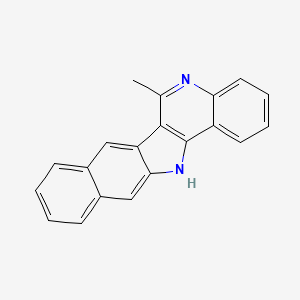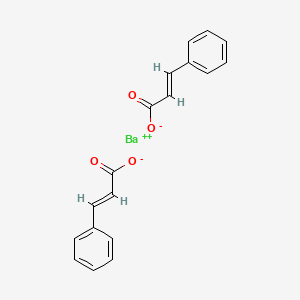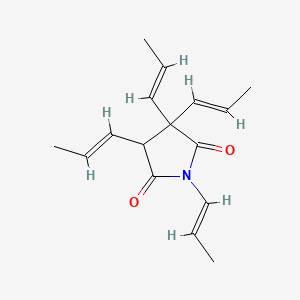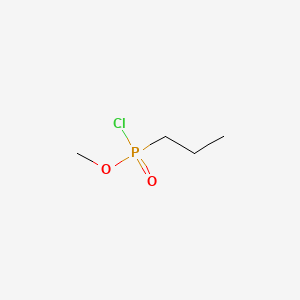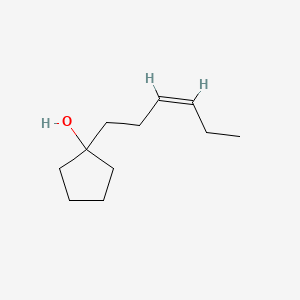
(Z)-1-(Hex-3-enyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(Hex-3-enyl)cyclopentan-1-ol: is an organic compound characterized by a cyclopentane ring substituted with a hex-3-enyl group and a hydroxyl group. This compound is notable for its unique structure, which combines a cyclopentane ring with an unsaturated hexyl side chain, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and hex-3-en-1-ol as the primary starting materials.
Grignard Reaction: A Grignard reagent, such as hex-3-enylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-1-(Hex-3-enyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: The major products are cyclopentanone derivatives.
Reduction: The major products are saturated alcohols.
Substitution: The major products are halogenated cyclopentane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(Hex-3-enyl)cyclopentan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study the interactions between unsaturated alcohols and biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also utilized in the formulation of various consumer products, including perfumes and personal care items .
Mechanism of Action
The mechanism of action of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with target molecules, while the unsaturated hexyl side chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(Hex-3-enyl)cyclopentan-1-ol: This isomer differs in the configuration of the double bond in the hexyl side chain.
Cyclopentanol: A simpler compound with only a hydroxyl group attached to the cyclopentane ring.
Hex-3-en-1-ol: An unsaturated alcohol without the cyclopentane ring.
Uniqueness
The uniqueness of (Z)-1-(Hex-3-enyl)cyclopentan-1-ol lies in its combination of a cyclopentane ring and an unsaturated hexyl side chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
55762-18-0 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-[(Z)-hex-3-enyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-8-11(12)9-6-7-10-11/h3-4,12H,2,5-10H2,1H3/b4-3- |
InChI Key |
HYSWZRKILAMFEE-ARJAWSKDSA-N |
Isomeric SMILES |
CC/C=C\CCC1(CCCC1)O |
Canonical SMILES |
CCC=CCCC1(CCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



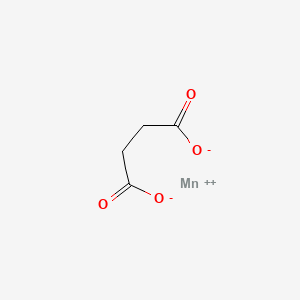
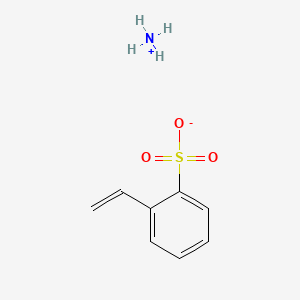
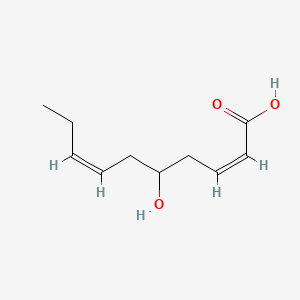
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
